3-Bromo-1-benzotiofeno

Descripción general

Descripción

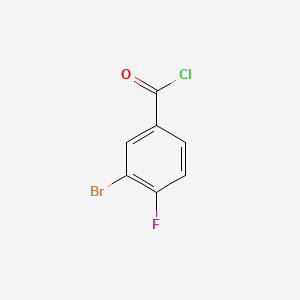

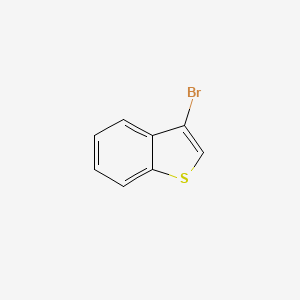

3-Bromo-1-benzothiophene (3-BBT) is a thiophene-based heterocyclic compound that has been widely studied in recent years due to its unique molecular structure and potential applications in various fields. 3-BBT is a colorless solid at room temperature, with a melting point of approximately 100°C. It is soluble in a variety of organic solvents and is considered to be a highly reactive compound. The compound has been studied for its potential use in various fields, such as organic synthesis, materials science, and biomedical research.

Aplicaciones Científicas De Investigación

Síntesis de Benzotiofenos Multisustituidos

3-Bromo-1-benzotiofeno: sirve como un intermedio clave en la síntesis de varios benzotiofenos multisustituidos. Estos compuestos tienen aplicaciones significativas en las ciencias farmacéuticas y la química de materiales. La reacción de arino con sulfuros alquinílicos es un método notable que permite la síntesis en un solo paso de diversos derivados de benzotiofeno, incluidos aquellos con estructuras complejas como los compuestos pentacíclicos .

Desarrollo de Semiconductores Orgánicos

Los derivados de benzotiofeno son cruciales en el avance de los semiconductores orgánicos. Se utilizan en la fabricación de transistores de efecto de campo orgánico (OFET) y diodos orgánicos emisores de luz (OLED). El sistema de anillo de tiofeno, que forma parte de la estructura del benzotiofeno, exhibe una alta movilidad de portadores de carga, lo que lo hace adecuado para dispositivos electrónicos de alto rendimiento .

Investigación Farmacéutica

En la industria farmacéutica, se exploran los análogos de benzotiofeno, incluidos los derivados de This compound, por sus posibles actividades biológicas. Se investigan por sus propiedades como anticancerígenas, antiinflamatorias, antimicrobianas, antihipertensivas y antiateroescleróticas. Esto los convierte en andamios valiosos para el desarrollo de nuevos agentes terapéuticos .

Celdas Solares Sensibilizadas con Colorante (DSSC)

La estructura del benzotiofeno también se utiliza en las células solares sensibilizadas con colorante (DSSC) y la fotovoltaica orgánica (OPV). Como alternativa a los aceptores basados en fullereno, los derivados de benzotiofeno pueden mejorar la eficiencia y estabilidad de estas células solares, contribuyendo al desarrollo de tecnologías de energía renovable .

Agentes Antimicrobianos y Antifúngicos

Los andamios de benzotiofeno forman la base de numerosos fármacos antimicrobianos y antifúngicos. La diversidad estructural lograda mediante la funcionalización de This compound permite la creación de compuestos con actividad específica contra una gama de patógenos microbianos y fúngicos .

Moduladores Hormonales y Antioxidantes

La investigación sobre moduladores hormonales a menudo involucra derivados de benzotiofeno, ya que pueden interactuar con varios receptores hormonales, influyendo en su actividad. Además, algunos compuestos de benzotiofeno exhiben propiedades antioxidantes, que son beneficiosas para combatir enfermedades relacionadas con el estrés oxidativo .

Mecanismo De Acción

Target of Action

3-Bromo-1-benzothiophene is a type of benzofuran compound . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

It is known that benzofuran compounds, which include 3-bromo-1-benzothiophene, interact with their targets to exert their biological activities

Biochemical Pathways

Benzofuran compounds are known to affect various biochemical pathways due to their diverse pharmacological activities

Result of Action

Benzofuran compounds are known to have strong biological activities, suggesting that 3-bromo-1-benzothiophene may have significant molecular and cellular effects

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromo-1-benzothiophene. For instance, the compound should be kept in a dark place, sealed in dry conditions, and at room temperature to maintain its stability

Safety and Hazards

Direcciones Futuras

The development of efficient methods for the construction of benzothiophene and its derivatives is of great importance . The development of radical chemistry offers diverse and unique reaction pathways in synthetic chemistry . The synthetic diversity of the spirocyclic pathway has successfully been demonstrated by the oxidative or reductive dearomative process, as well as by various migratory reactions .

Análisis Bioquímico

Biochemical Properties

3-Bromo-1-benzothiophene plays a significant role in biochemical reactions, particularly in the synthesis of bioactive molecules. It interacts with various enzymes and proteins, facilitating reactions such as the Suzuki-Miyaura coupling reaction. This reaction involves the interaction of 3-Bromo-1-benzothiophene with phenylboronic acid in the presence of a palladium catalyst, leading to the formation of biaryl compounds . Additionally, 3-Bromo-1-benzothiophene has been noted for its antifungal activity, interacting with fungal enzymes to inhibit their growth .

Cellular Effects

The effects of 3-Bromo-1-benzothiophene on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 3-Bromo-1-benzothiophene can induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death . This compound also affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolite levels and reduced cell viability .

Molecular Mechanism

At the molecular level, 3-Bromo-1-benzothiophene exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it inhibits the activity of certain kinases involved in cell signaling pathways, leading to changes in gene expression and cellular responses . The compound’s ability to form stable complexes with these biomolecules is crucial for its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-1-benzothiophene change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme conditions such as high temperature or acidic environments . Long-term studies have shown that prolonged exposure to 3-Bromo-1-benzothiophene can lead to cumulative effects on cellular function, including sustained inhibition of cell growth and metabolism .

Dosage Effects in Animal Models

The effects of 3-Bromo-1-benzothiophene vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit tumor growth . At higher doses, it can cause adverse effects such as liver toxicity and oxidative stress . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

3-Bromo-1-benzothiophene is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its biotransformation into various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 3-Bromo-1-benzothiophene is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as its lipophilicity and affinity for cellular membranes .

Subcellular Localization

The subcellular localization of 3-Bromo-1-benzothiophene is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Post-translational modifications, such as phosphorylation, can further direct the compound to specific cellular compartments, enhancing its functional specificity .

Propiedades

IUPAC Name |

3-bromo-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrS/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWDQSRTOOMPMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80223654 | |

| Record name | Benzo(b)thiophene, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80223654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7342-82-7 | |

| Record name | Benzo(b)thiophene, 3-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007342827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(b)thiophene, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80223654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-benzo[b]thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.